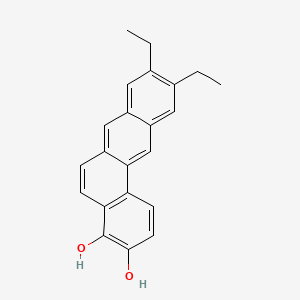
9,10-Diethylbenz(a)anthracene-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Diethylbenz(a)anthracene-3,4-diol is a chemical compound with the molecular formula C22H20O2 and a molecular weight of 316.39 g/mol It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon
准备方法
The synthesis of 9,10-Diethylbenz(a)anthracene-3,4-diol typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
9,10-Diethylbenz(a)anthracene-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrocarbon derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring positions, using reagents like halogens, alkylating agents, or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
9,10-Diethylbenz(a)anthracene-3,4-diol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications in biochemistry and molecular biology.
Medicine: Research is conducted to explore its potential therapeutic applications, including its role in drug development and cancer research.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photoconductors, due to its unique electronic properties
作用机制
The mechanism of action of 9,10-Diethylbenz(a)anthracene-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
9,10-Diethylbenz(a)anthracene-3,4-diol can be compared with other similar compounds, such as:
9,10-Dimethylbenz(a)anthracene: This compound has similar structural properties but differs in its methyl groups instead of ethyl groups.
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties, this compound is used in optoelectronic applications.
9-(4-phenylethynyl)-anthracene: Another derivative with distinct electronic properties, used in various chemical research applications.
生物活性
9,10-Diethylbenz(a)anthracene-3,4-diol (DEBA-3,4-diol) is a polycyclic aromatic hydrocarbon (PAH) with significant implications in cancer biology and toxicology. This compound is primarily studied for its metabolic pathways and biological activities, particularly its role as a precursor to more reactive forms that can induce cellular damage and carcinogenesis.
- Chemical Formula : C18H18
- Molecular Weight : 234.34 g/mol
- CAS Number : 64414-71-7
The biological activity of DEBA-3,4-diol is largely attributed to its metabolic conversion to more reactive epoxide forms. The key steps in its metabolism include:
- Bioactivation : DEBA is metabolized by cytochrome P450 enzymes (CYP1A1 and CYP1B1) to form diol epoxides, which are highly reactive and capable of forming DNA adducts.
- DNA Damage : The formation of DNA adducts leads to mutations, particularly in oncogenes such as H-ras, which can initiate tumorigenesis .
- Toxicological Effects : Studies have shown that exposure to DEBA can lead to ovotoxicity and impair DNA repair mechanisms in ovarian tissues, particularly under conditions of obesity .
Biological Activity
Research indicates that DEBA-3,4-diol exhibits several biological activities relevant to cancer research:
- Carcinogenic Potential : DEBA-3,4-diol has been shown to initiate tumors in animal models. For instance, both syn- and anti-DMBADE (the epoxide forms derived from DEBA) were found to induce skin papillomas in mice in a dose-dependent manner .
- Genotoxicity : The compound's metabolites have been linked to genotoxic effects due to their ability to form stable adducts with DNA, leading to mutations that can drive cancer progression .
Case Studies
- Ovarian Toxicity in Mice : A study investigated the effects of DEBA on ovarian function in lean versus obese mice. Results indicated that obesity exacerbates the ovotoxic effects of DEBA by impairing DNA repair processes in ovarian follicles .
- Tumor Initiation Studies : In a two-stage initiation-promotion protocol using SENCAR mice, DEBA was shown to effectively initiate tumor formation, with specific mutations observed in the H-ras gene associated with the carcinogenic process .
Comparative Analysis of Related Compounds
To better understand the biological activity of DEBA-3,4-diol, it is useful to compare it with other related PAHs:
| Compound | Carcinogenic Activity | Mechanism of Action |
|---|---|---|
| 7,12-Dimethylbenz[a]anthracene | High | Forms DNA adducts via epoxide |
| Benz[a]anthracene | Moderate | Similar metabolic activation |
| 9,10-Dimethylbenz[a]anthracene | High | Induces mutations through epoxides |
属性
CAS 编号 |
64414-71-7 |
|---|---|
分子式 |
C22H20O2 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
9,10-diethylbenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C22H20O2/c1-3-13-9-16-11-15-5-6-19-18(7-8-21(23)22(19)24)20(15)12-17(16)10-14(13)4-2/h5-12,23-24H,3-4H2,1-2H3 |
InChI 键 |
MHLODBQYXDECLV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C2C=C3C(=CC2=C1)C=CC4=C3C=CC(=C4O)O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















